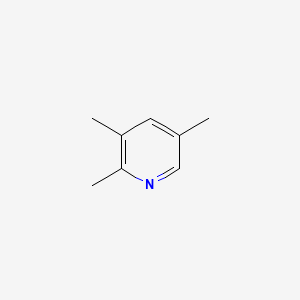
2,3,5-Trimethylpyridine
Cat. No. B1346980
Key on ui cas rn:
695-98-7
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04766133
Procedure details


To 500 ml of a 5% solution of methyl lithium in ether are added dropwise at room temperature under argon 1200 ml of ether, subsequently 35.6 g of 3,5-lutidine (3,5-dimethylpyridine) and subsequently 400 ml of toluene. The ether is distilled off completely, whereupon the solution is stirred at 100° for 4 hours. Ice is then added portionwise thereto while cooling with methanol/ice until evolution of heat no longer occurs. The toluene phase is separated from precipitated solid and extracted with 66 ml of semi-concentrated hydrochloric acid. The separated aqueous phase is adjusted to a pH of about 10 with 3N sodium hydroxide solution while cooling and extracted twice with 300 ml of ether. The ether extracts are dried over sodium sulphate and evaporated. The residue is distilled in vacuo at 20 mm/72°-74°; there is obtained 2,3,5-collidine (2,3,5-trimethylpyridine) which has a purity of 99.15% according to gas chromatography.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
C[Li].[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[CH:4]=1.[C:11]1(C)C=CC=CC=1>CCOCC>[N:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[C:5]([CH3:10])[C:4]=1[CH3:11]
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
|
Name
|
|
|
Quantity
|
35.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
whereupon the solution is stirred at 100° for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The ether is distilled off completely
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ice is then added portionwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with methanol/ice until evolution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
of heat no longer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene phase is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from precipitated solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 66 ml of semi-concentrated hydrochloric acid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 300 ml of ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether extracts are dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue is distilled in vacuo at 20 mm/72°-74°
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
